3-(4-Bromo-3-methylphenyl)-2,2-dimethylpropanoic acid
Overview
Description
3-(4-Bromo-3-methylphenyl)-2,2-dimethylpropanoic acid is an organic compound characterized by the presence of a brominated aromatic ring and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-methylphenyl)-2,2-dimethylpropanoic acid typically involves the bromination of 3-methylphenyl derivatives followed by the introduction of the propanoic acid group. One common method includes the bromination of 3-methylphenyl compounds using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light. The resulting brominated intermediate is then subjected to a Friedel-Crafts acylation reaction with propanoic acid or its derivatives under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-methylphenyl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group on the aromatic ring can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to alcohols or aldehydes under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
3-(4-Bromo-3-methylphenyl)-2,2-dimethylpropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of polymers and advanced materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-methylphenyl)-2,2-dimethylpropanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-3-methylbenzoate: Similar structure but with an ester group instead of a carboxylic acid.
4-Bromo-3-methylphenyl isocyanate: Contains an isocyanate group instead of a carboxylic acid.
(4-Bromo-3-methylphenyl)(methyl)sulphane: Contains a sulphane group instead of a carboxylic acid .
Uniqueness
3-(4-Bromo-3-methylphenyl)-2,2-dimethylpropanoic acid is unique due to its combination of a brominated aromatic ring and a propanoic acid moiety, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
3-(4-bromo-3-methylphenyl)-2,2-dimethylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-8-6-9(4-5-10(8)13)7-12(2,3)11(14)15/h4-6H,7H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBOLTHKNRPUPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C)(C)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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